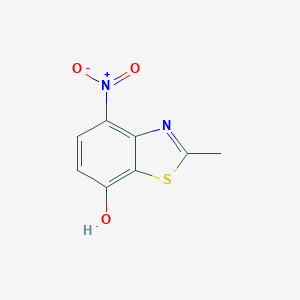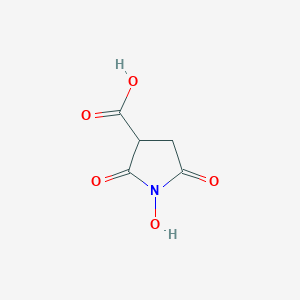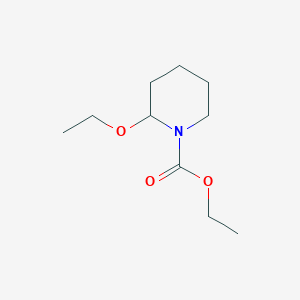
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate, also known as MEMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMO is a heterocyclic compound that contains an oxathiine ring and an ester group. This compound has been synthesized using various methods, and its potential applications have been explored through scientific research.
Wirkmechanismus
The mechanism of action of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate is still not fully understood. However, scientific research has shown that Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate exhibits anti-cancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a crucial role in the regulation of gene expression. Inhibition of HDAC activity leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has been shown to exhibit various biochemical and physiological effects. Scientific research has shown that Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate exhibits anti-inflammatory, anti-oxidant, and anti-cancer activities. Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has several advantages and limitations for lab experiments. One of the advantages of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate also exhibits high stability and solubility in various solvents, making it easy to handle in lab experiments. However, one of the limitations of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate is its low bioavailability, which makes it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the scientific research on Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate. One of the future directions is the development of more efficient synthesis methods for Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate. Another future direction is the exploration of the potential applications of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate derivatives with improved bioavailability and pharmacokinetic properties could lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate can be synthesized using different methods, including the reaction between ethyl 2-bromoacetate and 2-amino-4-methylthiazole, followed by the reaction with ethyl oxalyl chloride and triethylamine. Another method involves the reaction between 2-amino-4-methylthiazole and ethyl 2-chloroacetate, followed by the reaction with potassium ethoxide and ethyl oxalyl chloride. The yield of Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate synthesis using these methods ranges from 40% to 70%.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate has also been used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and chiral ligands.
Eigenschaften
CAS-Nummer |
163852-89-9 |
|---|---|
Produktname |
Methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate |
Molekularformel |
C9H14O4S |
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
methyl 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylate |
InChI |
InChI=1S/C9H14O4S/c1-4-12-7-5-14-8(6(2)13-7)9(10)11-3/h7H,4-5H2,1-3H3 |
InChI-Schlüssel |
ZIEUYJAZPDUWNE-UHFFFAOYSA-N |
SMILES |
CCOC1CSC(=C(O1)C)C(=O)OC |
Kanonische SMILES |
CCOC1CSC(=C(O1)C)C(=O)OC |
Synonyme |
1,4-Oxathiin-3-carboxylicacid,6-ethoxy-5,6-dihydro-2-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B61792.png)


![Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B61797.png)
![(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione](/img/structure/B61802.png)



![2-[8-[8-(Diaminomethylideneamino)octylamino]octyl]guanidine;4-dodecylbenzenesulfonic acid](/img/structure/B61807.png)



